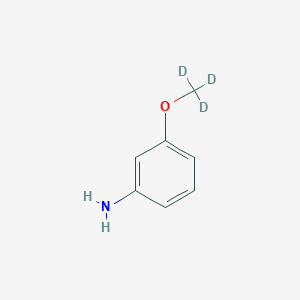
3-(Methoxy-d3)-aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxy-d3)-aniline is a deuterated derivative of aniline, where the methoxy group is labeled with deuterium. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in mechanistic studies and analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy-d3)-aniline typically involves the introduction of a deuterated methoxy group into the aniline structure. One common method is the methylation of 3-hydroxyaniline using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
3-(Methoxy-d3)-aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated anilines and other substituted derivatives.
科学研究应用
3-(Methoxy-d3)-aniline is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: In metabolic studies to understand the biotransformation of aniline derivatives.
Medicine: As a reference standard in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: In the development of new materials and chemicals with specific isotopic labeling for enhanced properties.
作用机制
The mechanism of action of 3-(Methoxy-d3)-aniline involves its interaction with various molecular targets and pathways. The deuterium labeling can influence the rate of metabolic reactions, providing insights into the kinetic isotope effects. The compound can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the role of specific enzymes in metabolic pathways.
相似化合物的比较
Similar Compounds
3-Methoxyaniline: The non-deuterated analog of 3-(Methoxy-d3)-aniline.
4-Methoxyaniline: An isomer with the methoxy group at the para position.
2-Methoxyaniline: An isomer with the methoxy group at the ortho position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium can alter the physical and chemical properties of the compound, making it a valuable tool in research applications where isotopic effects are significant.
属性
分子式 |
C7H9NO |
|---|---|
分子量 |
126.17 g/mol |
IUPAC 名称 |
3-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3/i1D3 |
InChI 键 |
NCBZRJODKRCREW-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)N |
规范 SMILES |
COC1=CC=CC(=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride](/img/structure/B13503113.png)
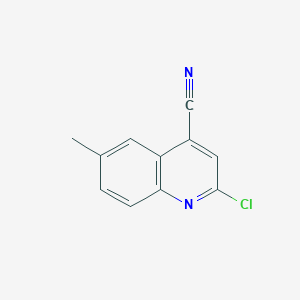
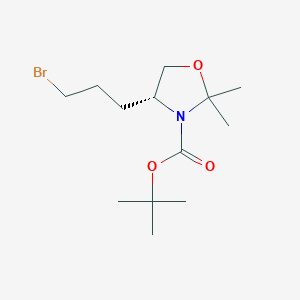
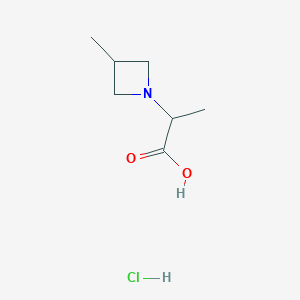
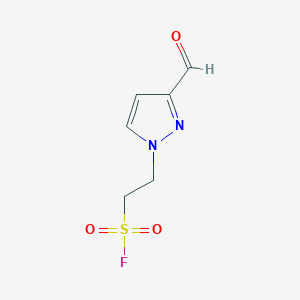
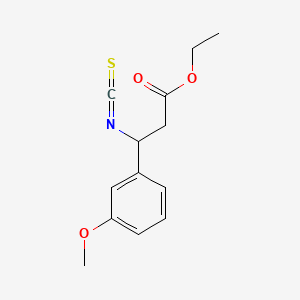
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine](/img/structure/B13503141.png)

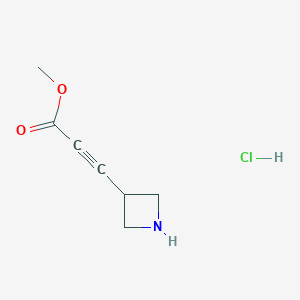

![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)
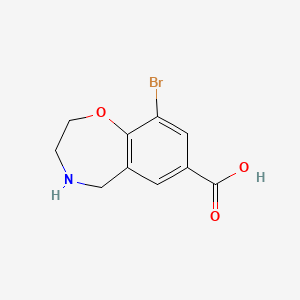
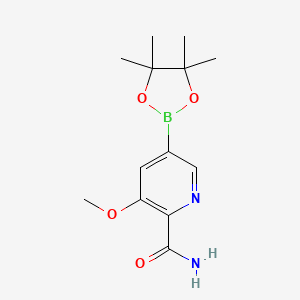
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
